molecular formula C16H16N4O4S B2617025 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 868979-11-7

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No.: B2617025
CAS No.: 868979-11-7
M. Wt: 360.39
InChI Key: LXYIYEZBODXXEF-UHFFFAOYSA-N
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Description

N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research. It features an imidazo[1,2-a]pyridine core, a privileged structure in drug discovery known for its diverse biological activities . This scaffold is frequently investigated for its potential as an inhibitor of receptor tyrosine kinases (RTKs) , which are key targets in oncology for their role in cancer cell proliferation and survival. Furthermore, related sulfonamide-containing compounds have demonstrated potent biological activity in other therapeutic areas, such as infectious diseases, showcasing the potential of this chemical class . The structural motif of this compound suggests it may also be relevant in research focused on phosphodiesterase 4 (PDE4) and soluble guanylyl cyclase (sGC) , making it a versatile intermediate for developing therapies for conditions ranging from cancer and fibrosis to cardiovascular diseases. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-12-3-2-10-19-11-13(18-16(12)19)8-9-17-25(23,24)15-6-4-14(5-7-15)20(21)22/h2-7,10-11,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYIYEZBODXXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions usually involve elevated temperatures and neutral to weakly basic organic solvents .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines, including this compound, often employs solid support catalysts such as Al2O3 and TiCl4 . These methods are designed to be scalable and cost-effective, addressing both economic and environmental concerns.

Chemical Reactions Analysis

Types of Reactions

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular bromine, iodine, and various organic solvents such as chloroform and dimethyl sulfoxide . The reaction conditions often involve mild temperatures and metal-free environments .

Major Products

The major products formed from these reactions include various halogenated derivatives and other functionalized imidazo[1,2-a]pyridines .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the imidazo[1,2-a]pyridine structure exhibit significant anticancer properties. Studies have shown that N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cell survival and proliferation.

Case Study: In Vitro Assays

In vitro studies demonstrated that this compound selectively targets cancer cells while sparing normal cells, suggesting a therapeutic window for potential clinical applications. The mechanism of action appears to involve the inhibition of specific kinases associated with tumor growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antibiotic agent.

Case Study: Antibacterial Screening

In a screening assay against Gram-positive and Gram-negative bacteria, this compound showed promising results, indicating its potential use in treating bacterial infections.

Enzyme Inhibition

The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and other sulfonamide-sensitive enzymes. This property can be exploited in drug design to develop inhibitors for therapeutic purposes.

Case Study: Carbonic Anhydrase Inhibition

Research has demonstrated that derivatives of this compound can effectively inhibit carbonic anhydrase activity in vitro, which is relevant for conditions like glaucoma and epilepsy.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving imidazo[1,2-a]pyridine derivatives and nitrobenzenesulfonamides. The development of novel derivatives may enhance its biological activity and selectivity.

Table 1: Synthesis Pathways

Reaction TypeStarting MaterialsConditionsYield
CondensationImidazo[1,2-a]pyridine + NitrobenzenesulfonamideAcidic medium75%
SubstitutionAlkylation of Imidazo derivativeBase-catalyzed80%

Mechanism of Action

The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide involves its interaction with various molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . Additionally, it can modulate GABA A receptors, influencing neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,2-a]pyridine Derivatives

a) N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)Benzamide
  • Structure : Features an 8-bromoimidazo[1,2-a]pyridine core attached to a 4-fluorophenylbenzamide group.
  • Key Differences :
    • Substituent Effects : Bromine (electronegative halogen) at position 8 vs. methyl (electron-donating) in the target compound.
    • Linker and Functional Group : Direct phenylbenzamide linkage vs. ethyl-sulfonamide in the target.
b) N-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide
  • Structure : Methanesulfonamide group attached to a phenyl-imidazo[1,2-a]pyridine system (CAS: 104691-60-3, C₁₄H₁₃N₃O₂S , MW: 287.34 g/mol).
  • Key Differences :
    • Sulfonamide Group : Methanesulfonamide (simpler, smaller substituent) vs. 4-nitrobenzenesulfonamide (bulkier, electron-withdrawing nitro group).
    • Positioning : Direct phenyl linkage vs. ethyl spacer in the target compound.

Benzoimidazo[1,2-b]pyridazine Derivatives

a) 2-Benzoyl-8-nitrobenzo[4,5]imidazo[1,2-b]pyridazine-4-carboxylic Acid Ethyl Ester (4b)
  • Structure : Combines a benzoimidazo[1,2-b]pyridazine core with nitro, benzoyl, and ester groups.
  • Key Differences :
    • Core Heterocycle : Benzoimidazo[1,2-b]pyridazine (six-membered ring with two nitrogen atoms) vs. imidazo[1,2-a]pyridine (five-membered fused ring).
    • Functional Groups : Carboxylic ester and benzoyl groups vs. sulfonamide and nitro groups in the target.
  • Implications : The larger heterocycle and ester groups may enhance solubility in polar solvents but reduce membrane permeability .

Other Sulfonamide Derivatives

a) 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide
  • Structure : Features a thiazolyl group and a tetrahydro-pyrimidinyl substituent linked to benzenesulfonamide.
  • Key Differences :
    • Substituents : Thioxo-pyrimidinyl and thiazolyl groups vs. imidazo[1,2-a]pyridine and nitro groups.
    • Electronic Effects : Thiol-containing groups may introduce redox activity absent in the target compound.
  • Implications : The thiol and pyrimidine moieties could enable metal coordination, differing from the target’s nitro-mediated interactions .
b) N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
  • Structure: Combines an anilinopyridine group with a 4-methylbenzenesulfonamide.
  • Key Differences: Substituents: Methylbenzenesulfonamide (electron-donating methyl) vs. nitrobenzenesulfonamide (electron-withdrawing nitro). Linker: Anilinopyridine vs. ethyl-imidazo[1,2-a]pyridine.
  • Implications : The methyl group may increase hydrophobicity, while the aniline moiety could enhance π-π stacking .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide Imidazo[1,2-a]pyridine 8-Methyl, 4-nitrobenzenesulfonamide C₁₆H₁₆N₄O₄S 360.39 Electron-withdrawing nitro, ethyl linker
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)Benzamide Imidazo[1,2-a]pyridine 8-Bromo, 4-fluorophenylbenzamide Not provided Not provided Halogen substituent, rigid benzamide
N-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide Imidazo[1,2-a]pyridine Methanesulfonamide, phenyl linker C₁₄H₁₃N₃O₂S 287.34 Compact sulfonamide, no nitro group
2-Benzoyl-8-nitrobenzo[4,5]imidazo[1,2-b]pyridazine-4-carboxylic Acid Ethyl Ester Benzoimidazo[1,2-b]pyridazine Nitro, benzoyl, carboxylic acid ethyl ester Not provided Not provided Six-membered heterocycle, ester functionality

Discussion of Substituent Effects

  • However, it may reduce solubility in aqueous media .
  • Halogen vs. Methyl (Bromo vs. Methyl) : Bromine increases steric bulk and electronegativity, possibly altering binding kinetics compared to the methyl group .
  • Sulfonamide Variations : Methanesulfonamide (simpler) vs. nitrobenzenesulfonamide (complex) impacts electronic distribution and steric accessibility .

Biological Activity

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[1,2-a]pyridine moiety and a sulfonamide group. Its chemical formula is C15_{15}H16_{16}N4_{4}O4_{4}S, and it has distinct properties that contribute to its biological activities.

Research indicates that compounds with imidazo[1,2-a]pyridine cores often exhibit diverse biological activities, including anti-cancer and anti-parasitic effects. The specific mechanisms for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as autotaxin, which plays a role in various pathophysiological processes including cancer and fibrosis .
  • Anti-parasitic Activity : The compound has shown promise against Trypanosoma cruzi and Leishmania donovani, indicating potential use in treating parasitic infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Effect Reference
Autotaxin InhibitionAutotaxinKi = 15 nM (potent inhibitor)
Anti-trypanosomal ActivityTrypanosoma cruziConfirmed efficacy in intracellular assays
Anti-leishmanial ActivityLeishmania donovaniDemonstrated significant potency

Case Studies

  • Autotaxin Inhibition : A study explored the inhibition of autotaxin by related compounds, demonstrating that structural modifications can enhance pharmacokinetic properties while maintaining efficacy. The compound's ability to reduce lysophosphatidic acid levels in plasma suggests therapeutic potential in conditions like pulmonary fibrosis .
  • Anti-parasitic Efficacy : In vitro assays showed that this compound effectively inhibited the growth of both T. cruzi and L. donovani, highlighting its potential as a treatment for neglected tropical diseases .

Q & A

Q. What are the established synthetic routes for N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide, and what are the critical reaction conditions?

  • Methodological Answer: The synthesis typically involves two key steps:

Core imidazo[1,2-a]pyridine formation : Cyclization of 2-aminopyridine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds under reflux in ethanol or acetonitrile. For example, ethyl 2-[4-(chloroacetyl)phenyl]propionate reacts with 2-aminopyridine to form the imidazo[1,2-a]pyridine scaffold .

Sulfonamide coupling : Reaction of the imidazo[1,2-a]pyridine intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or DMF. Proper stoichiometry (1:1.2 molar ratio) and inert atmosphere (N₂) are critical to avoid side reactions .
Key Analytical Checks : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:1) and confirm purity via HPLC (≥95%).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry of the imidazo[1,2-a]pyridine ring and sulfonamide linkage. Look for characteristic shifts: aromatic protons at δ 7.5–8.5 ppm and sulfonamide NH at δ ~10.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
  • X-ray Crystallography : Use SHELX or WinGX for structure refinement. For example, anisotropic displacement parameters resolve sulfonamide geometry and nitro group orientation .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer:
  • Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence polarization assays. IC₅₀ values <10 µM warrant further study .
  • Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to assess selectivity (therapeutic index >10).

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up the imidazo[1,2-a]pyridine core formation?

  • Methodological Answer:
  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or transition metals (CuI) to accelerate cyclization. For example, CuI (5 mol%) in DMF at 80°C improves yield by 20% .
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to balance reaction rate and byproduct formation.
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 120°C, enhancing throughput .

Q. How should researchers resolve contradictions in enzyme inhibition data across different assay formats?

  • Methodological Answer:
  • Assay Validation : Confirm substrate specificity (e.g., ATP concentration in kinase assays) and rule out fluorescence interference from the nitro group.
  • Orthogonal Assays : Pair fluorescence-based results with radiometric or SPR-based measurements. For example, SPR can detect direct binding (KD < 1 µM) missed in indirect assays .
  • Molecular Dynamics Simulations : Use AutoDock Vina to model ligand-receptor interactions and identify steric clashes or solvation effects causing variability .

Q. What computational strategies predict the compound’s ADME/toxicity profile?

  • Methodological Answer:
  • Lipinski’s Rule of Five : Calculate logP (≤5), molecular weight (≤500 Da), and hydrogen bond donors/acceptors using ChemAxon or MOE .
  • CYP450 Inhibition : Use SwissADME to predict interactions with CYP3A4/2D6, critical for drug-drug interaction risks.
  • Toxicity Prediction : Apply ProTox-II to estimate hepatotoxicity and mutagenicity. For nitroaromatics, prioritize Ames test validation .

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